Strontium formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Strontium formate is an inorganic compound with the chemical formula . It is a salt that results from the reaction between strontium hydroxide or strontium carbonate and formic acid. This compound is characterized by its white crystalline appearance and is soluble in water. Strontium formate has garnered attention for its unique properties and applications across various fields, including chemistry, biology, and industry .

- Oxidation: Strontium formate can be oxidized to yield strontium carbonate and carbon dioxide:

- Reduction: It can also undergo reduction to produce strontium metal and formic acid:

- Substitution: Strontium formate can react with other acids, leading to the formation of various strontium salts:

These reactions typically require specific reagents such as oxidizing agents (e.g., oxygen or hydrogen peroxide) for oxidation, reducing agents (e.g., hydrogen gas) for reduction, and different acids for substitution reactions .

Strontium formate can be synthesized through several methods:

- Reaction of Strontium Hydroxide with Formic Acid:

- Reaction of Strontium Carbonate with Formic Acid:

These methods typically involve straightforward mixing of the reactants under controlled conditions to facilitate the formation of strontium formate .

Strontium formate has several applications across various fields:

- Chemical Industry: Used as a reagent in organic synthesis.

- Biological Research: Investigated for its role in enhancing bone density and potential use in osteoporosis treatments.

- Material Science: Explored as a component in certain types of ceramics and glass due to its unique properties.

The versatility of strontium formate makes it a valuable compound in both research and industrial applications .

Interaction studies involving strontium formate primarily focus on its biological interactions, particularly with calcium metabolism. Given that strontium can substitute for calcium in biological systems, studies have shown that it may influence bone remodeling processes. Further research is necessary to elucidate the mechanisms through which strontium formate interacts with biological systems and its long-term effects on human health

Strontium formate shares similarities with other compounds containing strontium or organic acids. Notable similar compounds include: Strontium formate's unique structure and properties allow it to play distinct roles compared to these similar compounds, particularly in biological contexts where it may have beneficial effects on bone health .Comparison Table

Compound Chemical Formula Key Features Strontium Formate Soluble in water; mimics calcium Strontium Carbonate Naturally occurring; used in ceramics Strontium Hydroxide Strong base; reacts with acids Strontium Acetate Used in organic synthesis; soluble

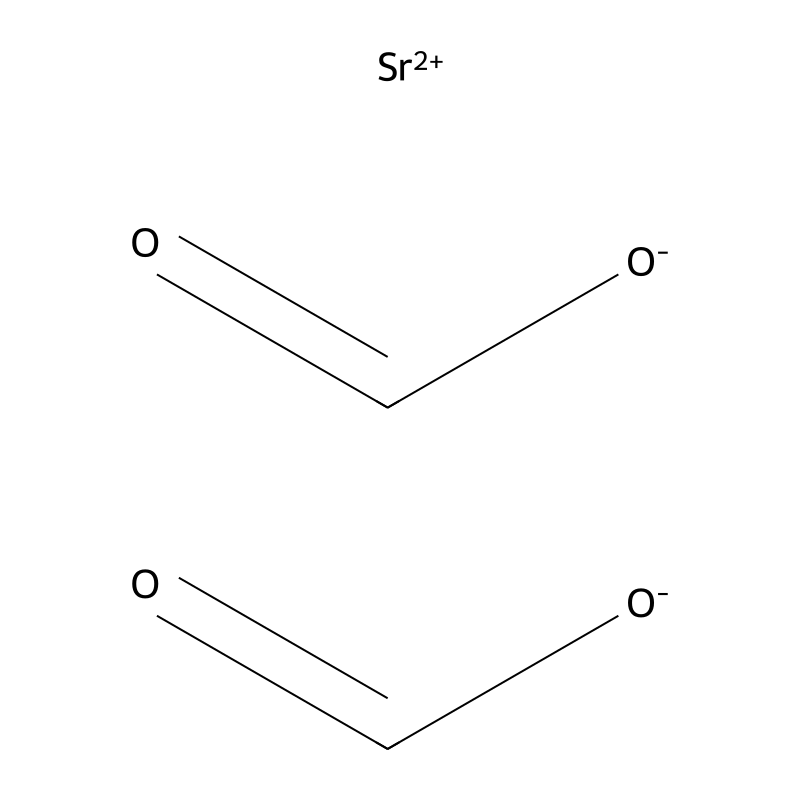

Strontium formate exhibits the molecular formula C₂H₂O₄Sr with a molecular weight of 177.65 grams per mole [1] [4]. The compound consists of one strontium cation (Sr²⁺) coordinated to two formate anions (HCOO⁻), forming an ionic crystalline structure [1]. The formate ions function as bridging ligands, creating extended coordination networks throughout the crystal lattice [35].

The strontium ion occupies coordination sites surrounded by oxygen atoms from multiple formate groups, with coordination numbers ranging from eight to eleven depending on the specific crystallographic environment [17] [35]. The formate anions adopt planar configurations with carbon-oxygen bond lengths of approximately 1.28 Å and carbon-hydrogen bonds measuring 1.11 Å based on experimental crystallographic data [17]. The ionic bonding character dominates the strontium-oxygen interactions, with bond distances typically ranging from 2.50 to 2.70 Å [17].

Density functional theory calculations reveal a HOMO-LUMO gap of 4.8 electron volts, indicating moderate chemical stability of the molecular structure [17]. The electrostatic potential distribution shows significant electron density accumulation around oxygen atoms of the formate groups, facilitating the ionic coordination with the strontium cation [17].

Physical Properties

Solubility Characteristics

Strontium formate demonstrates significant water solubility, with solubility values varying considerably with temperature [7] [8]. At 0°C, the compound exhibits a solubility of 9.1 grams per 100 grams of water [4] [7]. As temperature increases, solubility rises substantially, reaching approximately 26.7 grams per 100 grams of water at 25°C [8].

The solubility behavior follows a typical temperature-dependent pattern for ionic salts, with data from comprehensive solubility studies indicating maximum solubility values of 38.09 grams per 100 grams of water at 86°C [8]. The compound exists in equilibrium with different hydrated forms in aqueous solution, transitioning from the dihydrate form (Sr(CHO₂)₂·2H₂O) at lower temperatures to the monohydrate form (Sr(CHO₂)₂·H₂O) at elevated temperatures above 91.7°C [8].

Table 1: Solubility Data for Strontium Formate

| Temperature (°C) | Solubility (g/100g H₂O) | Solid Phase |

|---|---|---|

| 0.0 | 9.1 [7] | Dihydrate |

| 11.0 | 10.6 [8] | Dihydrate |

| 28.6 | 15.3 [8] | Dihydrate |

| 51.4 | 21.7 [8] | Dihydrate |

| 86.0 | 38.1 [8] | Dihydrate |

| 100.0 | 36.5 [8] | Monohydrate |

Thermal Stability and Decomposition Pathways

Strontium formate dihydrate undergoes thermal decomposition through well-defined sequential stages [17]. Thermogravimetric analysis reveals the initial dehydration process begins at approximately 74°C, corresponding to the loss of crystallization water molecules [17]. Complete dehydration occurs at temperatures around 125°C, producing anhydrous strontium formate [7].

The anhydrous compound remains thermally stable until approximately 485°C, at which point decomposition to strontium carbonate (SrCO₃) commences [17]. This transformation involves the oxidative breakdown of formate groups, releasing carbon dioxide and forming the carbonate intermediate [17]. Further heating to 949°C results in complete conversion to strontium oxide (SrO) through the decomposition of the carbonate phase [17].

The thermal decomposition pathway follows the sequence: Sr(HCOO)₂·2H₂O → Sr(HCOO)₂ → SrCO₃ → SrO, with each transition occurring at distinct temperature ranges [17]. The process exhibits characteristic weight loss patterns consistent with the stepwise elimination of water, organic components, and carbon dioxide [17].

Crystalline Characteristics

Strontium formate crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ [1] [19] [35]. The unit cell parameters have been precisely determined through X-ray crystallographic analysis, yielding dimensions of a = 6.8359 Å, b = 7.2076 Å, and c = 8.7367 Å [1]. All crystallographic angles equal 90.00°, confirming the orthorhombic symmetry [1].

The crystal structure contains four formula units per unit cell (Z = 4), with all atoms occupying general positions [35]. The strontium ions form extended coordination networks through bridging formate ligands, creating a dense three-dimensional framework [35]. Two distinct types of formate coordination modes exist within the structure, contributing to the overall structural stability [35].

Table 2: Crystallographic Parameters of Strontium Formate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [1] [19] [35] |

| Space Group | P2₁2₁2₁ | [1] [19] [35] |

| Unit Cell a | 6.8359 Å | [1] |

| Unit Cell b | 7.2076 Å | [1] |

| Unit Cell c | 8.7367 Å | [1] |

| α, β, γ angles | 90.00° | [1] |

| Z (formula units) | 4 | [1] |

| Residual factor | 0.0185 | [1] |

The crystal structure exhibits polymorphism, with multiple phases identified under different temperature conditions [19]. At room temperature (295 K), the alpha form dominates with P2₁2₁2₁ symmetry, while heating to 334 K induces transformation to the beta form with P4₁2₁2 symmetry [19]. Further temperature elevation to 605 K produces the delta form with I4₁/amd symmetry [19].

Chemical Reactivity

Strontium formate demonstrates characteristic ionic compound reactivity, with the strontium cation exhibiting typical alkaline earth metal behavior [15] [16]. The compound readily dissolves in acidic solutions, with the formate anions susceptible to protonation and subsequent decomposition [15]. In the presence of strong acids such as hydrochloric acid, strontium formate undergoes rapid dissolution, forming strontium chloride and formic acid [16].

The compound exhibits limited reactivity toward hydroxide ions due to the relatively high solubility of strontium hydroxide, preventing precipitation reactions [16]. However, strontium formate readily reacts with sulfate ions to form insoluble strontium sulfate precipitates, following the general reaction pattern characteristic of strontium salts [15] [16].

Oxidation reactions can occur under specific conditions, with the formate groups susceptible to oxidative decomposition in the presence of strong oxidizing agents . The strontium ion maintains its +2 oxidation state throughout most chemical transformations, consistent with the stable electronic configuration of alkaline earth metals [15].

Thermal decomposition represents a significant chemical transformation pathway, with formate groups undergoing decarboxylation reactions at elevated temperatures [17]. This process generates carbon dioxide and intermediate carbonate species before ultimate conversion to the oxide form [17].

Comparative Analysis with Related Strontium Salts

Strontium formate exhibits distinct physicochemical properties when compared to other strontium salts, particularly in terms of solubility, thermal stability, and structural characteristics [21] [22] [26] [27]. The molecular weight of 177.65 grams per mole positions it between strontium carbonate (147.63 g/mol) and strontium acetate (205.71 g/mol) [22] [26].

Solubility characteristics differ significantly among strontium salts, with strontium formate demonstrating moderate to high water solubility compared to the extremely low solubility of strontium carbonate (10 mg/L) and strontium oxalate (1 part in 20,000 parts water) [26] [27]. Strontium acetate exhibits the highest water solubility among these compounds, being described as very soluble in water [22] [25].

Table 3: Comparative Properties of Strontium Salts

| Compound | Molecular Weight (g/mol) | Water Solubility | Melting/Decomposition Point | Crystal System |

|---|---|---|---|---|

| Strontium Formate | 177.65 [1] | 9.1 g/100g H₂O (0°C) [7] | Decomposes ~485°C [17] | Orthorhombic [1] |

| Strontium Acetate | 205.71 [22] | Very soluble [22] | 400°C [28] | - |

| Strontium Carbonate | 147.63 [26] | 10 mg/L [26] | 1497°C [26] | Orthorhombic |

| Strontium Oxalate | 175.64 [27] | 1/20,000 parts [27] | Decomposes >200°C [27] | - |

Thermal stability patterns reveal significant variations among strontium salts, with strontium carbonate exhibiting the highest thermal stability with a melting point of 1497°C [26]. Strontium formate and strontium oxalate both undergo thermal decomposition rather than melting, with decomposition temperatures of approximately 485°C and above 200°C, respectively [17] [27].

The structural diversity among strontium salts reflects the influence of the anionic component on crystal packing and coordination geometry [1] [26]. Strontium formate adopts an orthorhombic structure with extensive three-dimensional coordination networks [1], while strontium carbonate crystallizes in an orthorhombic system with different coordination arrangements [26]. The coordination number of strontium varies among these compounds, ranging from 8-11 in the formate complex to different values in carbonate and oxalate structures [17] [35].

Anhydrous Strontium Formate

The anhydrous form of strontium formate displays three distinct polymorphic modifications, each characterized by unique space groups and crystal systems. The alpha polymorph (α-form) represents the room temperature stable phase, crystallizing in the orthorhombic crystal system with space group P2₁2₁2₁ (space group number 19) [1] [2] [3]. This structure exhibits unit cell parameters of a = 6.8674(3) Å, b = 8.7509(4) Å, and c = 7.2609(3) Å, resulting in a unit cell volume of 436.35(1) ų with Z = 4 [1].

The crystal structure of the α-form has been refined from synchrotron X-ray powder diffraction data with excellent reliability factors: Rp = 0.028, Rwp = 0.038, and RBragg = 0.023 [1]. The density of this polymorph is 2.704 Mg/m³, making it the most compact form among the polymorphic variations [1].

Upon heating, the α-form undergoes a phase transition to the beta polymorph (β-form) at approximately 334 K (61°C), which adopts a tetragonal crystal system with space group P4₁2₁2 (space group number 96) [1] [2] [3]. The β-form exhibits significantly different unit cell parameters: a = b = 7.1358(17) Å and c = 9.5908(3) Å at 334 K, with a unit cell volume of 488.36(2) ų [1]. This polymorph shows thermal expansion behavior, as evidenced by the increase in unit cell volume to 506.07(1) ų at 540 K, while maintaining the same space group [1].

The highest temperature polymorph is the delta form (δ-form), which becomes stable at approximately 605 K (332°C). This form crystallizes in the tetragonal crystal system with space group I4₁/amd (space group number 141) [1] [2] [3]. The δ-form represents the highest symmetry structure with unit cell parameters a = b = 7.0904(10) Å and c = 10.1697(15) Å, resulting in a unit cell volume of 511.27(1) ų [1]. Notably, this polymorph exhibits disordered formate ions due to steric hindrance effects [1].

Strontium Formate Dihydrate

The dihydrate form of strontium formate, Sr(HCOO)₂·2H₂O, represents a distinct structural arrangement where water molecules play crucial roles in both coordination and hydrogen bonding networks [4] [5] [6]. While specific crystallographic parameters for the dihydrate form were not extensively detailed in the synchrotron studies, research indicates that this hydrated phase exhibits monoclinic symmetry [7] [8].

Thermogravimetric analysis has confirmed that the dihydrate loses its water of crystallization between 74°C and 150°C (347-423 K), becoming anhydrous before undergoing further polymorphic transformations [8] [6]. The molecular formula C₂H₆SrO₆ has a molecular weight of 213.69 g/mol, with the water molecules contributing significantly to the overall crystal packing arrangement [5] [9] [6].

Polymorphic Transitions

Temperature-Induced Phase Transformations

Strontium formate demonstrates well-defined temperature-induced polymorphic transitions that have been characterized through synchrotron X-ray powder diffraction studies [1] [2] [3]. The first major transition occurs at 334 K (61°C), where the orthorhombic α-form transforms to the tetragonal β-form. This transition involves a change from space group P2₁2₁2₁ to P4₁2₁2, representing a significant increase in crystal symmetry [1].

The α → β transition is accompanied by notable structural reorganization. The α-form features a unique arrangement among strontium diformate polymorphs, as it does not exhibit the diamond-like strontium ion arrangement characteristic of the higher temperature forms [1]. In contrast, both β and δ forms display diamond-like Sr-ion arrangements similar to those found in strontium acetylene dicarboxylate [1].

The second critical transition occurs at 605 K (332°C), where the β-form transforms to the δ-form with space group I4₁/amd [1] [2] [3]. This transition represents the formation of the highest symmetry structure, characterized by increased disorder in the formate ion arrangement. The δ-form exhibits formate ion disorder due to steric hindrance effects, distinguishing it from the more ordered lower temperature polymorphs [1].

Between these major transitions, the β-form exhibits continuous thermal expansion while maintaining its tetragonal structure. Studies at 540 K demonstrate that the β-form remains stable across a significant temperature range, with gradual increases in unit cell volume reflecting normal thermal expansion behavior [1].

Pressure Effects on Crystal Structure

While specific high-pressure studies on strontium formate are limited in the literature, investigations of related strontium compounds provide insights into potential pressure-induced structural modifications. Research on strontium tungstate and other strontium-containing materials demonstrates that alkaline earth formates can exhibit negative linear compressibility under certain pressure conditions [10].

The compressibility behavior of formate crystals is influenced by their hydrogen bonding networks and the flexibility of the formate coordination around the strontium centers [10]. The ability of strontium formate to accommodate different coordination geometries, as evidenced by its multiple polymorphic forms, suggests potential for pressure-induced structural transitions.

Studies on related strontium compounds indicate that pressure effects can induce phase transitions at relatively moderate pressures. For instance, strontium selenide and strontium telluride undergo structural phase transitions at pressures of 16 GPa and 12.33 GPa, respectively [11]. While direct pressure studies on strontium formate are needed for definitive characterization, the structural flexibility observed in its temperature-dependent polymorphism suggests similar pressure sensitivity.

Crystallographic Data and Refinement Techniques

The crystallographic characterization of strontium formate polymorphs has been accomplished primarily through Rietveld refinement of synchrotron X-ray powder diffraction data [1] [2] [3]. This approach has proven particularly effective due to the high resolution and excellent signal-to-noise ratio provided by synchrotron radiation sources.

Data collection was performed using a Huber G670 Guinier camera diffractometer at beamline 711, MAX II synchrotron facility in Lund, Sweden, with wavelength λ = 1.28406 Å [1]. The powder samples were mounted in quartz capillaries with dimensions of 2.0 × 0.3 mm, and data were collected in transmission mode over the 2θ range from 12° to 100° with 0.005° step size [1].

Refinement Quality Indicators:

| Polymorph | Temperature (K) | Rp | Rwp | RBragg | Rexp | χ² |

|---|---|---|---|---|---|---|

| α-form | 295 | 0.028 | 0.038 | 0.023 | 0.007 | - |

| β-form | 334 | 0.032 | 0.050 | 0.013 | 0.004 | - |

| β-form | 540 | 0.024 | 0.036 | 0.009 | 0.005 | - |

| δ-form | 605 | 0.025 | 0.041 | 0.020 | 0.005 | - |

The refinement procedures employed pseudo-Voigt or Voigt profile functions for peak shape modeling, with Chebyshev polynomial background functions [1]. Preferred orientation corrections were applied using the Dollase method when necessary, particularly for the β and δ forms which showed preferred orientation along specific crystallographic directions [1].

Structure solution was achieved using direct methods implemented in the EXPO program, followed by Rietveld refinement using the local WINPOW program [1]. The refinements included positional parameters for all non-hydrogen atoms, with hydrogen atoms placed in calculated positions and refined with riding models [1].

Hydrogen Bonding Networks and Crystal Packing

The crystal packing arrangements in strontium formate are fundamentally influenced by the coordination preferences of the strontium cations and the bridging capabilities of the formate anions. In the α-form, the strontium ion is surrounded by eleven oxygen atoms from formate groups, creating a highly coordinated environment [12]. This coordination sphere includes both chelating and bridging formate ligands, contributing to the three-dimensional network structure [12].

The formate groups in strontium formate exhibit two distinct coordination modes: bidentate chelating and bridging coordination [12]. In the bidentate chelating mode, both oxygen atoms of a single formate group coordinate to the same strontium ion, while in the bridging mode, the formate group connects different strontium centers through its two oxygen atoms [12].

Structural Networks:

The α-form structure consists of chains parallel to both the a-axis and c-axis, which are interconnected through formate ions to form a compact three-dimensional network [12]. This arrangement differs significantly from the diamond-like structures observed in the β and δ forms, where strontium ions adopt tetrahedral coordination geometry typical of diamond structures [1].

In the higher temperature polymorphs (β and δ forms), the diamond-like Sr-ion arrangement creates channels and cavities that can accommodate the increased thermal motion of the formate groups [1]. The δ-form exhibits the most open structure, with sufficient space to allow formate ion disorder while maintaining the overall framework stability [1].

For the dihydrate form, hydrogen bonding between water molecules and formate oxygen atoms creates additional stabilization of the crystal structure [13] [14]. Deuteron magnetic resonance studies of Sr(HCOO)₂·2D₂O have provided detailed information about the hydrogen bonding environment and water molecule dynamics [13].

The thermal expansion behavior observed across the polymorphic series reflects the flexibility of these hydrogen bonding and coordination networks. The progressive increase in unit cell volumes from α to δ forms (436.35 ų → 511.27 ų) demonstrates the accommodation of increased thermal motion while maintaining structural integrity [1].